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molecular formula C10H7F3O B8742214 Benzene, 1-methoxy-4-(3,3,3-trifluoro-1-propynyl)- CAS No. 82203-83-6

Benzene, 1-methoxy-4-(3,3,3-trifluoro-1-propynyl)-

Cat. No. B8742214
M. Wt: 200.16 g/mol
InChI Key: COAQVIICEASPPR-UHFFFAOYSA-N
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Patent
US08648103B2

Procedure details

1,4-Phenylene diisocyanate (597.1 mg, 3.73 mol) and triethylamine (780 μL, 5.60 mmol) were added to a solution of 1-methoxy-4-trifluoropropynylbenzene (373.2 mg, 1.86 mmol) and 4-nitrobutanoic acid methyl ester (441.5 mg, 2.80 mmol) in toluene (10 mL). Using a microwave reactor, the obtained mixture was stirred at 150° C. for 2 hours. The reaction solution was filtered with celite, and the solvent was then distilled away. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain a trifluoromethyl isoxazole compound (144.0 mg, yield: 25%).
Quantity
597.1 mg
Type
reactant
Reaction Step One
Quantity
780 μL
Type
reactant
Reaction Step One
Quantity
373.2 mg
Type
reactant
Reaction Step One
Quantity
441.5 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(N=C=O)C=CC(N=C=O)=CC=1.C(N(CC)CC)C.COC1C=C[C:25]([C:28]#[C:29][C:30]([F:33])([F:32])[F:31])=CC=1.COC(=O)CCC[N+:40]([O-])=[O:41]>C1(C)C=CC=CC=1>[F:31][C:30]([C:29]1[CH:28]=[CH:25][O:41][N:40]=1)([F:33])[F:32]

Inputs

Step One
Name
Quantity
597.1 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Name
Quantity
780 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
373.2 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C#CC(F)(F)F
Name
Quantity
441.5 mg
Type
reactant
Smiles
COC(CCC[N+](=O)[O-])=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at 150° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered with celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled away
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(F)(F)C1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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